Thieno[3,2-b]thiophene-2,5-diyldiboronic acid
Overview
Description
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is a compound that belongs to the class of boronic acids. It is characterized by the presence of a thieno[3,2-b]thiophene core, which is a fused ring system containing sulfur atoms, and two boronic acid groups attached at the 2 and 5 positions. This compound is known for its high carrier mobility and is commonly used as a charge transport material in thin film transistors .
Mechanism of Action
Target of Action
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is primarily used as a charge transport material in thin film transistors . It has very high carrier mobility due to the conjugation of the fused ring system and the high concentration of sulfur atoms .
Mode of Action
The compound’s mode of action is largely due to its structural properties. The boronic acid ester group improves the solubility and enhances the charge transport properties . The conjugation of the fused ring system and the high concentration of sulfur atoms contribute to its high carrier mobility .
Biochemical Pathways
It’s known that the compound’s effectiveness as a charge transport material is due to the extension of π-conjugation by fusion of the thieno[3,2-b]thiophene moiety .
Pharmacokinetics
The compound’s solubility and charge transport properties suggest that it may have unique pharmacokinetic characteristics .
Result of Action
The primary result of this compound’s action is its ability to function as a charge transport material in thin film transistors . This leads to high carrier mobility, which is crucial for the performance of these devices .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which in turn can impact its charge transport properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]thiophene-2,5-diyldiboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dibromothienothiophene.
Lithiation: The 2,5-dibromothienothiophene is dissolved in tetrahydrofuran (THF) and cooled to -80°C.
Borylation: The lithiated intermediate is then treated with isopropyl borate to form the boronic acid derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid undergoes various chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid groups can be oxidized to form the corresponding alcohols or ketones.
Substitution: The boronic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Biaryl Compounds: Formed through Suzuki coupling reactions.
Alcohols/Ketones: Formed through oxidation of the boronic acid groups.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
2,5-Thiophenediylbisboronic acid: Similar structure but lacks the fused ring system of thieno[3,2-b]thiophene.
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: Similar core structure but with carboxylic acid groups instead of boronic acid groups.
2,2′-Bithiophene-5-boronic acid pinacol ester: Contains a bithiophene core with boronic acid ester groups.
Uniqueness
Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is unique due to its combination of a conjugated fused ring system and boronic acid groups. This combination provides high carrier mobility, enhanced solubility, and excellent charge transport properties, making it a valuable material for various applications in electronics and materials science .
Properties
IUPAC Name |
(5-boronothieno[3,2-b]thiophen-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6B2O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2,9-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFDLFTXSSJBAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(S2)B(O)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6B2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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